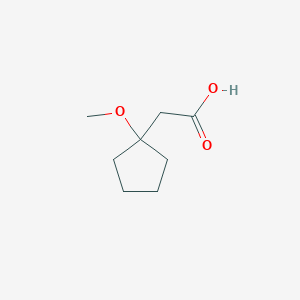

2-(1-Methoxycyclopentyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Methoxycyclopentyl)acetic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Applications

A series of 1,3,4-thiadiazole derivatives of a structurally similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized showcasing the potential for generating antimicrobial agents. These compounds, synthesized by cyclization with thiosemicarbazide, showed significant activity against several microbial strains, hinting at the broader applicability of related acetic acid derivatives in antimicrobial drug synthesis (Noolvi et al., 2016).

Catalysis and Chemical Transformations

In the context of catalysis, acetylation reactions with acetic anhydride over HBEA zeolite were explored using 2-methoxynaphthalene, providing insights into the reaction mechanisms and product selectivity. These findings could be extrapolated to understand how structurally related compounds like 2-(1-Methoxycyclopentyl)acetic acid might behave under similar catalytic conditions, potentially aiding in the development of new catalytic processes for acetic acid derivatives (Fromentin et al., 2000).

Protecting Group in Organic Synthesis

The utility of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions was reported, which is prepared from (2-nitrophenyl)acetic acid. This protection strategy could be relevant for derivatives of this compound, especially in complex organic synthesis where selective deprotection is required (Daragics & Fügedi, 2010).

Biomarker Detection

A precise method for detecting and quantifying (2-methoxyethoxy)acetic acid in human urine samples was developed, demonstrating the potential of using acetic acid derivatives as biomarkers for exposure to certain chemicals. This methodology could be adapted for monitoring exposure to substances related to this compound, highlighting its relevance in toxicological studies (B'hymer et al., 2003).

Fluorescent Labeling Reagents

6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, was identified as a novel fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis. This example illustrates how modifications of acetic acid derivatives can lead to the development of new fluorescent labeling reagents for use in various analytical applications (Hirano et al., 2004).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 1,2-disubstituted cyclopentane derivatives, have shown inhibitory activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), and α-glucosidase enzymes . These enzymes play crucial roles in neurotransmission and carbohydrate metabolism, respectively.

Mode of Action

Compounds with similar structures have been found to inhibit enzymes like ache, bche, and α-glucosidase . Inhibition of these enzymes can lead to an increase in acetylcholine levels in the synaptic cleft, affecting neurotransmission, and can also slow down carbohydrate digestion, affecting glucose absorption.

Biochemical Pathways

Inhibition of α-glucosidase can affect the carbohydrate-digestion pathway, slowing down the breakdown of complex carbohydrates into glucose .

Result of Action

The inhibition of α-glucosidase could slow down carbohydrate digestion, affecting glucose absorption .

Eigenschaften

IUPAC Name |

2-(1-methoxycyclopentyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQOYPDVVBMAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2981440.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole](/img/structure/B2981442.png)

![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)

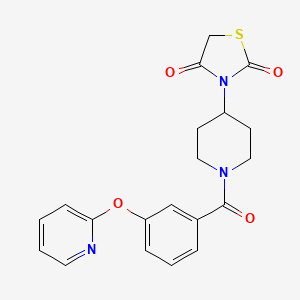

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)

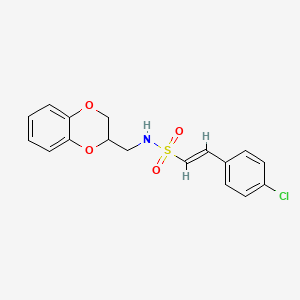

![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)

![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)